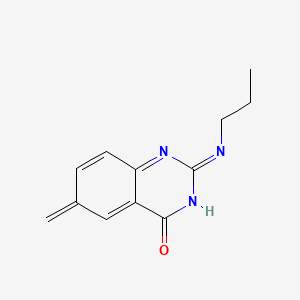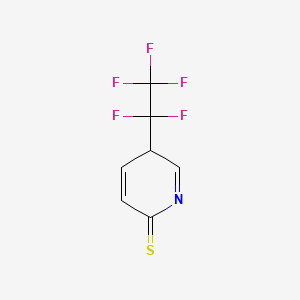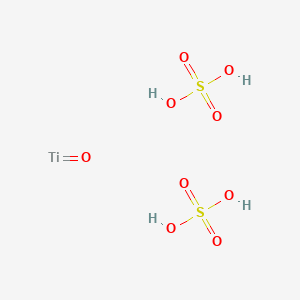
bis(sulfuric acid); titanium(II) oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium(IV) oxysulfate-sulfuric acid hydrate is an inorganic compound with the formula TiOSO₄ · xH₂SO₄ · yH₂O . It is a white solid that forms by the treatment of titanium dioxide with fuming sulfuric acid . This compound is used in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Titanium(IV) oxysulfate-sulfuric acid hydrate can be synthesized by dissolving titanium dioxide in fuming sulfuric acid. The solution is then filtered and crystallized three times from boiling 45% sulfuric acid. The crystals are washed with ethanol to remove excess acid and then with diethyl ether. Finally, the compound is dried in air for several hours and then in an oven at 105-110°C .
Industrial Production Methods
In industrial settings, the production of titanium(IV) oxysulfate-sulfuric acid hydrate involves similar steps but on a larger scale. The process includes the dissolution of titanium dioxide in sulfuric acid, followed by filtration, crystallization, and drying. The compound is typically produced in synthesis-grade quality for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Titanium(IV) oxysulfate-sulfuric acid hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide.
Hydrolysis: It hydrolyzes to form a gel of hydrated titanium dioxide.
Substitution: The sulfate groups can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with titanium(IV) oxysulfate-sulfuric acid hydrate include water, ethanol, and diethyl ether. The reactions typically occur under controlled temperatures and acidic conditions .
Major Products Formed
The major products formed from the reactions of titanium(IV) oxysulfate-sulfuric acid hydrate include titanium dioxide and various substituted titanium compounds .
Wissenschaftliche Forschungsanwendungen
Titanium(IV) oxysulfate-sulfuric acid hydrate has a wide range of scientific research applications, including:
Chemistry: It is used in the preparation of mesoporous titania particles with anatase-type crystalline walls.
Medicine: Research is ongoing into its potential use in medical applications, particularly in drug delivery systems.
Wirkmechanismus
The mechanism by which titanium(IV) oxysulfate-sulfuric acid hydrate exerts its effects involves the hydrolysis of the compound to form hydrated titanium dioxide. This process is facilitated by the presence of sulfuric acid, which acts as a catalyst. The molecular targets and pathways involved in its action are primarily related to its ability to form stable titanium dioxide structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium(IV) oxide sulfate: Similar in composition but lacks the sulfuric acid hydrate component.
Titanium(IV) oxysulfate: Similar but does not include the sulfuric acid hydrate.
Titanyl sulfate: Another similar compound with slightly different properties.
Uniqueness
Titanium(IV) oxysulfate-sulfuric acid hydrate is unique due to its combination of titanium, sulfate, and sulfuric acid hydrate components. This combination gives it distinct properties that are useful in various scientific and industrial applications .
Eigenschaften
Molekularformel |
H4O9S2Ti |
|---|---|
Molekulargewicht |
260.0 g/mol |
IUPAC-Name |
oxotitanium;sulfuric acid |
InChI |
InChI=1S/2H2O4S.O.Ti/c2*1-5(2,3)4;;/h2*(H2,1,2,3,4);; |
InChI-Schlüssel |
WPHUABLDMNBRPA-UHFFFAOYSA-N |
Kanonische SMILES |
OS(=O)(=O)O.OS(=O)(=O)O.O=[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


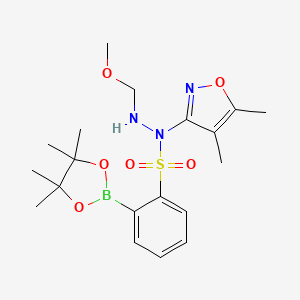
![6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12326396.png)
![2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S)-](/img/structure/B12326402.png)
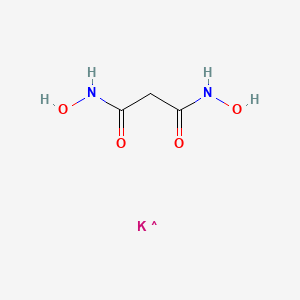
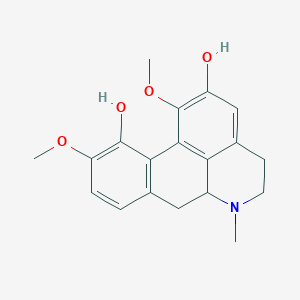
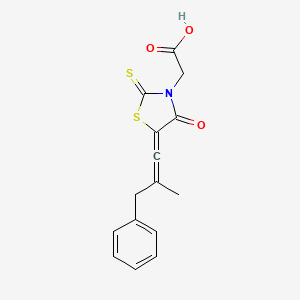
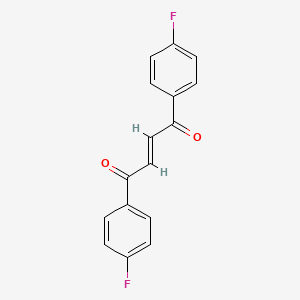
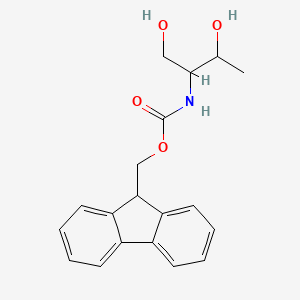
![7-(3,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one](/img/structure/B12326461.png)
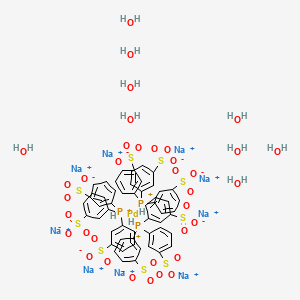
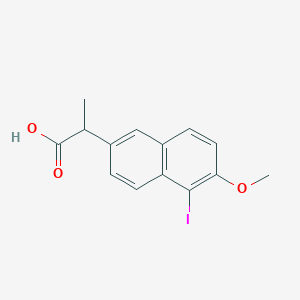
![2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one](/img/structure/B12326469.png)
